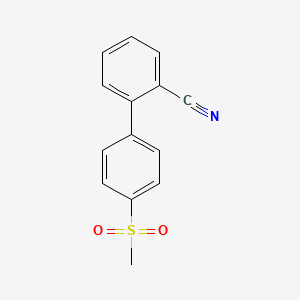

4'-Methanesulfonyl-biphenyl-2-carbonitrile

Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Chemistry

Biphenyls, which consist of two phenyl rings connected by a single bond, are a fundamental backbone in synthetic organic chemistry. nih.gov Their structural rigidity and the ability to be functionalized at various positions make them a privileged scaffold in the design of a wide array of organic molecules. nih.govdoaj.org Biphenyl derivatives are integral to the creation of pharmaceuticals, agricultural products, and materials for organic light-emitting diodes (OLEDs). nih.gov In the realm of medicinal chemistry, the biphenyl motif is found in numerous drugs and natural products, contributing to their biological activity. doaj.orgbiosynce.com The presence of the biphenyl group can influence a drug's solubility, its ability to bind to target proteins, and its metabolic stability. biosynce.com

Strategic Importance of the Methanesulfonyl Group in Organic Synthesis and Molecular Design

The methanesulfonyl group (–SO₂CH₃), often referred to as a mesyl group, is a powerful tool in molecular design and organic synthesis. wikipedia.org It is known for its strong electron-withdrawing effect, which can significantly alter the physicochemical properties of a molecule. namiki-s.co.jp The introduction of a methanesulfonyl group can increase a molecule's polarity and metabolic stability, which are often desirable characteristics in drug design. researchgate.net This group can also form hydrogen bond interactions with biological targets, potentially enhancing the binding affinity of a drug molecule. researchgate.netnih.gov Furthermore, methanesulfonates, derived from methanesulfonyl chloride, are useful intermediates in a variety of chemical reactions, including substitution and elimination reactions. wikipedia.org

Overview of Research Directions for 4'-Methanesulfonyl-biphenyl-2-carbonitrile

The specific combination of the biphenyl scaffold, the reactive nitrile group, and the modulating methanesulfonyl group in this compound suggests several promising areas of research. The presence of these functional groups allows for a variety of synthetic transformations, making it a valuable intermediate for the creation of more complex molecules. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the biphenyl core can be further functionalized. Research into this compound and its derivatives is likely to focus on their potential as precursors for novel pharmaceuticals, materials with specific electronic properties, and as ligands in catalysis. The unique electronic and steric properties conferred by the methanesulfonyl and nitrile groups on the biphenyl system make it an intriguing candidate for applications in materials science and medicinal chemistry.

Data on Related Biphenyl Derivatives

To provide context for the potential properties of this compound, the following table presents data on a related biphenyl compound.

| Compound Name | Molecular Formula | Key Structural Features | Dihedral Angle Between Aromatic Rings |

| 4'-(Morpholinomethyl)biphenyl-2-carbonitrile | C₁₈H₁₈N₂O | Biphenyl core, nitrile group, morpholine (B109124) ring | 49.16 (7)° nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11NO2S |

|---|---|

Molecular Weight |

257.31 g/mol |

IUPAC Name |

2-(4-methylsulfonylphenyl)benzonitrile |

InChI |

InChI=1S/C14H11NO2S/c1-18(16,17)13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,1H3 |

InChI Key |

KSPDVCYGMNBRKB-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2C#N |

Origin of Product |

United States |

Derivatization and Chemical Transformations of 4 Methanesulfonyl Biphenyl 2 Carbonitrile

Reactions at the Nitrile Group

The nitrile group of 4'-Methanesulfonyl-biphenyl-2-carbonitrile is a key functional handle for a variety of chemical transformations, including reduction, nucleophilic addition, and hydrolysis. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Reduction of the Nitrile Moiety

The reduction of the nitrile group in this compound provides a direct route to the corresponding primary amine, 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile. This transformation is a cornerstone of synthetic organic chemistry, often accomplished using powerful reducing agents.

Table 1: Reagents for Nitrile Reduction

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Catalytic Hydrogenation (e.g., H₂/Raney Nickel) | Primary Amine |

Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively converting the nitrile to an amine. Another widely used method is catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst such as Raney nickel. These methods are foundational in the synthesis of derivatives where a primary amine is a desired functional group. The resulting aminomethyl biphenyl (B1667301) derivative serves as a valuable intermediate for further functionalization, such as in the synthesis of various heterocyclic systems.

Nucleophilic Additions to the Nitrile Group (e.g., Grignard additions)

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, most notably Grignard reagents. This reaction provides a powerful tool for the formation of new carbon-carbon bonds, leading to the synthesis of ketones after a subsequent hydrolysis step. masterorganicchemistry.comadichemistry.comwikipedia.orgleah4sci.comsigmaaldrich.com

The general mechanism involves the nucleophilic addition of the Grignard reagent (R-MgX) to the nitrile, forming an intermediate imine anion. This intermediate is then hydrolyzed in an acidic workup to yield the corresponding ketone.

Table 2: Products of Grignard Addition to this compound

| Grignard Reagent (R-MgX) | Intermediate | Final Product (after hydrolysis) |

| Methylmagnesium bromide (CH₃MgBr) | Iminomagnesium bromide | 4'-Methanesulfonyl-2-acetylbiphenyl |

| Phenylmagnesium bromide (C₆H₅MgBr) | Iminomagnesium bromide | 4'-Methanesulfonyl-2-benzoyl-biphenyl |

This synthetic route allows for the introduction of a wide variety of acyl groups onto the biphenyl scaffold, significantly expanding the range of accessible derivatives.

Hydrolysis and Other Functional Group Interconversions

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation is fundamental for converting the nitrile into another key functional group.

Under acidic conditions, the nitrile is typically heated with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, to yield 4'-methanesulfonyl-[1,1'-biphenyl]-2-carboxylic acid. In a basic medium, the nitrile is heated with an aqueous solution of a base, like sodium hydroxide, to form the carboxylate salt, which is then acidified to produce the carboxylic acid.

This hydrolysis opens the door to a plethora of further derivatizations, including esterification and amidation, by leveraging the reactivity of the newly formed carboxylic acid group.

Chemical Modifications Involving the Methanesulfonyl Group

The methanesulfonyl group, while generally stable, can also be a site for chemical modification, offering further avenues for derivatization of the this compound core.

Substitutions Adjacent to the Sulfonyl Group

The methanesulfonyl group is a meta-directing deactivator in electrophilic aromatic substitution reactions on the phenyl ring to which it is attached. This directing effect can be utilized to selectively introduce substituents at the positions meta to the sulfonyl group. However, the deactivating nature of the sulfonyl group means that harsh reaction conditions are often required for such substitutions.

Conversely, the sulfonyl group can activate the positions ortho and para to it for nucleophilic aromatic substitution, although this typically requires the presence of a good leaving group on the aromatic ring. While direct substitution adjacent to the sulfonyl group on the biphenyl core of this compound is less common, understanding its electronic influence is crucial for designing multi-step synthetic sequences. For instance, the elimination of a methylsulfonyl group has been explored as a synthetic strategy in related heterocyclic systems. nih.gov

Functionalization of the Biphenyl Core

The biphenyl core of this compound offers several positions for the introduction of new functional groups. The reactivity and regioselectivity of these transformations are governed by the electronic properties of the existing methanesulfonyl and cyano substituents.

Electrophilic Aromatic Substitutions on the Biphenyl System

Electrophilic aromatic substitution (EAS) on the this compound molecule is a challenging endeavor due to the deactivating nature of both the methanesulfonyl (-SO₂Me) and the cyano (-CN) groups. Both substituents withdraw electron density from the aromatic rings, making them less susceptible to attack by electrophiles.

The methanesulfonyl group is a strong deactivating group and a meta-director. Similarly, the nitrile group is also a deactivating, meta-directing substituent. In the case of this compound, this presents a competitive scenario for the regioselectivity of electrophilic attack.

Theoretical considerations suggest that the ring bearing the methanesulfonyl group is significantly more deactivated than the ring with the nitrile group. Therefore, electrophilic substitution, if it occurs, is more likely to take place on the phenyl ring containing the cyano group. Within that ring, the substitution would be directed to the positions meta to the cyano group, namely the C3 and C5 positions. However, forcing conditions are typically required for such reactions, and yields may be low due to the electron-deficient nature of the substrate. For instance, nitration of biphenyl derivatives with electron-withdrawing groups has been studied, and the regioselectivity is highly dependent on the reaction conditions and the nature and position of the substituents. semanticscholar.orgnih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

|---|---|---|

| HNO₃/H₂SO₄ (Nitration) | 4'-Methanesulfonyl-3-nitro-biphenyl-2-carbonitrile and 4'-Methanesulfonyl-5-nitro-biphenyl-2-carbonitrile | The nitrile-bearing ring is less deactivated than the sulfone-bearing ring. Substitution occurs meta to the nitrile group. |

Directed ortho-Metalation and Lithiation Strategies for Directed Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. bham.ac.uk This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In this compound, both the methanesulfonyl and the cyano groups have the potential to act as DMGs.

Conversely, the nitrogen atom of the nitrile group can also direct lithiation to the C3 position. The outcome of a competitive DoM reaction on this compound would therefore depend on the specific reaction conditions, including the choice of organolithium reagent and solvent.

Table 2: Potential Products from Directed ortho-Metalation of this compound followed by Quenching with an Electrophile (E⁺)

| Directing Group | Position of Lithiation | Product after Quenching with E⁺ |

|---|---|---|

| Methanesulfonyl (-SO₂Me) | C3' and/or C5' | 3'-E-4'-Methanesulfonyl-biphenyl-2-carbonitrile and/or 5'-E-4'-Methanesulfonyl-biphenyl-2-carbonitrile |

Halogenation and Subsequent Cross-Coupling at Unsubstituted Positions

The introduction of a halogen atom onto the biphenyl core provides a versatile handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling. gre.ac.uklibretexts.org Given the deactivating nature of the existing substituents, direct halogenation via electrophilic aromatic substitution would likely follow the regioselectivity patterns discussed in section 4.3.1, favoring the less deactivated ring.

Once a halogenated derivative, for instance, a bromo-substituted this compound, is obtained, it can be subjected to palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a widely used method for the formation of carbon-carbon bonds. libretexts.org

The success of the Suzuki-Miyaura coupling on such an electron-deficient substrate may require specific catalytic systems. For example, the coupling of 4-bromobenzonitrile with phenylboronic acid has been successfully demonstrated using palladium catalysts. researchgate.net Similarly, Suzuki-Miyaura reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids have been optimized to achieve good yields. mdpi.com These examples suggest that the cross-coupling of a halogenated this compound is a feasible strategy for the synthesis of more complex derivatives.

Table 3: Example of a Halogenation and Cross-Coupling Sequence

| Step | Reaction | Product |

|---|---|---|

| 1. Halogenation | Bromination of this compound (e.g., with NBS/acid catalyst) | Bromo-4'-methanesulfonyl-biphenyl-2-carbonitrile (regioisomers possible) |

Selective Functionalization and Orthogonality in Multi-Step Synthesis

In the context of multi-step synthesis, the ability to selectively functionalize different positions on the this compound core is paramount. This often requires the use of orthogonal protection strategies, where different protecting groups can be removed under distinct conditions without affecting each other. bham.ac.uksigmaaldrich.comfiveable.me

For instance, if one wanted to introduce different substituents at two specific positions, one could employ a strategy where one position is functionalized via a DoM reaction, and the other via a cross-coupling reaction. The success of such a strategy would depend on the careful selection of reaction conditions to ensure chemoselectivity.

An orthogonal approach could involve:

Initial Functionalization: Introduction of a functional group at a specific position, for example, via a regioselective DoM reaction directed by the sulfone group.

Protection: If necessary, protection of the newly introduced functional group.

Second Functionalization: Halogenation at a different position on the biphenyl core.

Cross-Coupling: Suzuki-Miyaura coupling at the halogenated position to introduce a second, different functional group.

Deprotection: Removal of the protecting group to unveil the final, multi-functionalized molecule.

The development of such orthogonal strategies is crucial for the synthesis of complex derivatives of this compound, enabling the systematic exploration of structure-activity relationships in various fields of chemical science. researchgate.net

Role of 4 Methanesulfonyl Biphenyl 2 Carbonitrile As a Strategic Chemical Scaffold

Integration into Advanced Drug Candidates and Active Pharmaceutical Ingredients (APIs)

The unique structural features of 4'-Methanesulfonyl-biphenyl-2-carbonitrile make it a significant building block in the pharmaceutical industry. Its biphenyl (B1667301) framework is a common feature in many biologically active compounds, and the attached functional groups offer versatile handles for further chemical modifications.

The biphenyl scaffold is a cornerstone in the development of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans". While many synthetic routes to these drugs, such as Irbesartan and Telmisartan, utilize biphenyl precursors, the key intermediate is often a derivative that can be converted to the final active pharmaceutical ingredient.

Specifically, biphenyl-2-carbonitrile derivatives are crucial starting materials. For instance, the synthesis of Irbesartan has been reported to proceed through the alkylation of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one with a 4'-substituted biphenyl-2-carbonitrile derivative, such as 4'-(bromomethyl)biphenyl-2-carbonitrile acgpubs.orggoogle.comresearchgate.net. The nitrile group on this intermediate is then converted to a tetrazole ring, a key pharmacophore for angiotensin II receptor antagonism, in a subsequent step google.comresearchgate.net.

Similarly, the synthesis of Telmisartan involves the construction of a complex benzimidazole structure attached to a biphenyl core nih.govrjpbcs.combeilstein-journals.org. The synthesis often employs a biphenyl intermediate which is later elaborated to form the final drug. For example, a key step in some synthetic strategies for Telmisartan involves the coupling of a benzimidazole moiety with a biphenyl component beilstein-journals.orggoogle.com. The this compound scaffold provides the necessary biphenyl structure, with the functional groups allowing for the required chemical transformations to build the final, complex API. The methanesulfonyl group, being a good leaving group in certain contexts or a precursor to other functionalities, offers a strategic advantage in the synthetic sequence.

Table 1: Angiotensin II Receptor Antagonists Synthesized from Biphenyl Precursors

| Drug Name | Therapeutic Class | Key Biphenyl Precursor Moiety |

|---|---|---|

| Irbesartan | Antihypertensive | Biphenyl-2-carbonitrile |

| Telmisartan | Antihypertensive | Biphenyl-2-carboxylic acid derivative |

This table is interactive. Click on the headers to sort.

The this compound structure serves as a versatile scaffold for the design of new pharmacophores in medicinal chemistry. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The biphenyl core of the molecule provides a rigid and well-defined three-dimensional structure that can be systematically modified to explore the chemical space around a biological target.

Researchers have utilized the biphenyl-2-carbonitrile moiety to develop inhibitors for various enzymes and receptors. For example, derivatives of 4'-((5-benzylidene-2,4-dioxothiazolidin-3-yl)methyl)biphenyl-2-carbonitrile have been synthesized and evaluated as inhibitors of bacterial peptide deformylase (PDF), a promising target for new antibacterial agents nih.gov. In this case, the biphenyl-2-carbonitrile portion of the molecule serves as a key structural element that anchors the molecule in the active site of the enzyme, while the thiazolidinedione and benzylidene groups are modified to optimize potency and selectivity nih.gov.

The methanesulfonyl group is a polar and hydrogen-bond accepting group, which can be strategically employed to enhance solubility and to form specific interactions with biological targets. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or be transformed into other functional groups, such as a tetrazole or a carboxylic acid, which are common in many drug molecules google.comresearchgate.net.

Allosteric modulators are drugs that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby modifying the receptor's activity. The biphenyl scaffold has proven to be a valuable template for the design of such modulators. The ability of the two phenyl rings to rotate relative to each other allows biphenyl-based molecules to adopt a range of conformations, which can be fine-tuned to achieve selective binding to an allosteric site.

For example, the biphenyl scaffold has been successfully used to develop negative allosteric modulators (NAMs) of the N-methyl-D-aspartate (NMDA) receptor, a key target in the central nervous system nih.govnih.gov. The design of these modulators involves optimizing the substituents on the biphenyl core to achieve high affinity and selectivity for the allosteric binding site on the receptor nih.govnih.gov. While not specifically mentioning the 4'-methanesulfonyl derivative, the principles of using a biphenyl core to orient functional groups in a precise spatial arrangement are directly applicable. The methanesulfonyl and nitrile groups of this compound could be used to probe specific interactions within an allosteric binding pocket, potentially leading to the development of novel and highly selective allosteric modulators.

Applications in the Total Synthesis of Complex Natural Products and Analogues

The total synthesis of complex natural products is a significant area of organic chemistry that drives the development of new synthetic methods and strategies uni-bayreuth.denih.govuiowa.edumsu.eduresearchgate.net. While this compound is a powerful tool in medicinal chemistry, its application in the total synthesis of natural products is not as extensively documented in the scientific literature. Natural products often possess intricate and diverse molecular architectures, and the specific substitution pattern of this particular biphenyl derivative may not be a common motif in naturally occurring compounds.

However, the principles of using well-defined building blocks to construct complex molecules are central to total synthesis. Biphenyl structures, in general, are found in some natural products, and synthetic chemists often employ cross-coupling reactions to create these linkages. It is conceivable that this compound or related compounds could be used as starting materials for the synthesis of analogues of natural products, where the biphenyl core is modified to mimic or alter the properties of the natural compound. The functional groups on the scaffold would allow for the attachment of other complex fragments of a target molecule.

Contributions to Materials Chemistry and Functional Materials Design

The unique electronic and structural properties of this compound also suggest its potential utility in the field of materials chemistry. The design of functional organic materials often relies on the precise control of molecular structure to achieve desired properties such as conductivity, light emission, or specific intermolecular interactions.

The this compound scaffold can be chemically modified to create new organic materials with tailored properties. The biphenyl unit provides a rigid, conjugated core that can be incorporated into polymers or larger molecular systems. The electron-withdrawing nature of both the methanesulfonyl and the nitrile groups can significantly influence the electronic properties of the molecule, such as its electron affinity and ionization potential.

These properties are critical in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). By incorporating this scaffold into larger conjugated systems, it may be possible to tune the energy levels of the resulting materials to optimize their performance in electronic devices. Furthermore, the polar nature of the functional groups could be exploited to control the self-assembly and packing of the molecules in the solid state, which is a key determinant of the material's bulk properties. While specific examples of the use of this compound in materials chemistry are not prevalent in the literature, its structural and electronic features make it a promising candidate for future research in this area.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Initial investigations into the chemical compound this compound have revealed a significant scarcity of publicly available scientific literature, patents, and detailed research findings. While the foundational structure of biphenyl-2-carbonitrile and the functional significance of the methanesulfonyl group are individually well-documented in various chemical contexts, their specific combination in this particular molecule appears to be a largely unexplored area in public domain research.

The core structure, a biphenyl scaffold with a nitrile group at the 2-position and a methanesulfonyl group at the 4'-position, suggests potential applications in medicinal chemistry and materials science. The biphenyl moiety provides a rigid and tunable platform, while the electron-withdrawing nature of both the nitrile and methanesulfonyl groups can significantly influence the molecule's electronic properties.

Despite these intriguing structural features, a comprehensive search of scientific databases and chemical literature yields minimal specific data on the synthesis, characterization, or application of this compound. The majority of available information pertains to the closely related analogue, 4'-Methyl-biphenyl-2-carbonitrile, which serves as a key intermediate in the synthesis of various pharmaceuticals. This suggests that while the biphenyl-2-carbonitrile framework is of significant interest, the methanesulfonyl substituted variant has not been a primary focus of published research.

Further inquiry into its potential role as a strategic chemical scaffold or its integration into advanced polymer or optoelectronic systems remains speculative due to the lack of direct research. Theoretical considerations suggest that the polar methanesulfonyl group could enhance intermolecular interactions, potentially leading to materials with interesting self-assembly properties or specific electronic characteristics. However, without experimental data, these possibilities remain unconfirmed.

The absence of detailed information highlights a potential gap in the current body of chemical research. The unique combination of functional groups in this compound could offer novel properties, and its synthesis and characterization would be a valuable contribution to the field. Until such research is conducted and published, a thorough and scientifically accurate article on this specific compound, as per the requested detailed outline, cannot be generated.

Analytical Methodologies for Research and Characterization of 4 Methanesulfonyl Biphenyl 2 Carbonitrile

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of 4'-Methanesulfonyl-biphenyl-2-carbonitrile. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing unambiguous information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra are utilized to confirm the identity and purity of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic protons on the two phenyl rings will appear as distinct multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic currents. The protons on the phenyl ring bearing the sulfonyl group are expected to be further downfield compared to those on the ring with the nitrile group, owing to the strong electron-withdrawing nature of the methanesulfonyl substituent. The methyl protons of the sulfonyl group will appear as a sharp singlet in the upfield region (typically around δ 3.1 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would show distinct signals for each of the 14 carbon atoms. The carbon atom of the nitrile group (C≡N) is expected to appear in the δ 115-120 ppm range. The aromatic carbons would resonate in the δ 120-150 ppm region, with the carbons directly attached to the electron-withdrawing sulfonyl and nitrile groups appearing at the lower field end of this range. The methyl carbon of the methanesulfonyl group would be found significantly upfield (around δ 45 ppm).

The following table summarizes the predicted chemical shifts for this compound.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons | 7.5 - 8.2 (multiplets) | 125 - 148 |

| Methyl Protons (-SO₂CH₃) | ~3.1 (singlet) | ~45 |

| Nitrile Carbon (-C≡N) | N/A | ~118 |

| Quaternary Carbons | N/A | 110 - 150 |

Note: Predicted values are based on the analysis of similar structures and standard chemical shift ranges. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The spectrum provides a characteristic fingerprint of the molecule. Key absorption bands expected for this compound include:

C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹, characteristic of the nitrile group.

S=O Stretch: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-S Stretch: A peak in the 800-600 cm⁻¹ region.

Aromatic C=C Stretch: Several peaks in the 1600-1450 cm⁻¹ region.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals from the methyl group appearing just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds. For this molecule, Raman spectroscopy would be effective in observing the symmetric vibrations of the biphenyl (B1667301) system and the C-S bond. Aromatic ring vibrations typically give rise to strong signals in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | **Expected Raman Frequency (cm⁻¹) ** |

| Nitrile (-C≡N) | Stretch | 2220-2240 (Sharp, Medium) | 2220-2240 (Strong) |

| Sulfonyl (-SO₂-) | Asymmetric Stretch | 1350-1300 (Strong) | Weak |

| Sulfonyl (-SO₂-) | Symmetric Stretch | 1160-1120 (Strong) | Medium |

| Aromatic Rings | C=C Stretch | 1600-1450 (Variable) | 1600-1450 (Strong) |

| Aromatic C-H | Stretch | >3000 (Medium) | >3000 (Strong) |

| Methyl (-CH₃) | C-H Stretch | <3000 (Medium) | <3000 (Medium) |

| C-S | Stretch | 800-600 (Medium) | 800-600 (Strong) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy.

The molecular formula for this compound is C₁₄H₁₁NO₂S. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S), the calculated monoisotopic mass can be determined. HRMS instruments can measure this mass to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula and ruling out other potential formulas with the same nominal mass. This high level of accuracy is essential for confirming the identity of a new compound or verifying the composition of a synthesized standard.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁NO₂S |

| Monoisotopic Mass (Calculated) | 257.05105 g/mol |

| Typical HRMS Accuracy | < 5 ppm |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Impurity Analysis

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), often coupled with liquid chromatography (LC), is a highly sensitive and specific technique for identifying and quantifying trace-level impurities. nih.gov In the context of this compound, this method is invaluable for detecting process-related impurities or degradation products.

The analysis involves ionizing the parent compound and any co-eluting impurities using ESI, followed by mass selection of a specific ion (the precursor ion) in the first mass analyzer. This selected ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify known impurities by comparison to reference standards or to elucidate the structures of unknown impurities. This technique is crucial for ensuring the quality and safety of pharmaceutical compounds. shimadzu.comnih.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are fundamental for both the purification of this compound and the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity and performing quantitative analysis of this compound. scielo.brscielo.br A validated HPLC method can provide precise and accurate measurements of the compound's concentration and can separate it from potential impurities. researchgate.net

A typical reversed-phase HPLC method would be employed due to the moderate polarity of the molecule.

Stationary Phase: A C18 or biphenyl column is often suitable, providing good retention and selectivity for aromatic compounds. chromatographyonline.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol is commonly used to achieve optimal separation.

Detection: Ultraviolet (UV) detection is appropriate as the biphenyl system contains a strong chromophore. The detection wavelength would be set at the absorption maximum of the compound to ensure high sensitivity.

Quantification: The amount of the compound is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentration.

Purity Assessment: Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The limit of detection (LOD) and limit of quantification (LOQ) for known impurities can be established to ensure the method is sensitive enough for quality control purposes. scielo.br

The following table outlines a typical set of parameters for an HPLC method.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-programmed gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV at absorption maximum (e.g., ~254 nm) |

| Injection Volume | 10 µL |

This method would be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines to ensure its suitability for routine analysis. researchgate.net

Gas Chromatography (GC) for Volatile Components and Purity

The analysis of thermally stable and volatile impurities is a key application of GC. nih.gov For a compound like this compound, which is a solid with a relatively high boiling point, direct GC analysis might require high temperatures that could risk thermal degradation. However, it is an ideal method for quantifying low-level volatile impurities. A capillary gas chromatography method coupled with a mass spectrometric detector (GC-MS) is often developed and validated for trace analysis of impurities. researchgate.net The sample is typically dissolved in an appropriate solvent and injected in a splitless mode to enhance sensitivity for trace components. researchgate.net

A typical GC system for purity and volatile component analysis would consist of a capillary column, such as a DB-624 or similar, which has a stationary phase like 6% cyanopropylphenyl / 94% dimethylpolysiloxane. researchgate.net Helium is commonly used as the carrier gas. mdpi.com The conditions are optimized to achieve good separation of potential volatile impurities from the main compound peak.

Table 1: Illustrative GC Parameters for Purity and Residual Solvent Analysis

| Parameter | Value |

|---|---|

| Column | DB-624 (30 m x 0.25 mm I.D., 1.4 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 50 °C (hold for 5 min) Ramp: 10 °C/min to 280 °C (hold for 10 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp | 300 °C (FID) |

| Sample Prep | 10 mg/mL in Dichloromethane |

Column Chromatography and Thin Layer Chromatography (TLC) for Separation and Monitoring

Column chromatography and Thin Layer Chromatography (TLC) are fundamental techniques in synthetic chemistry for the purification of products and for monitoring the progress of a reaction.

Thin Layer Chromatography (TLC) is a quick, inexpensive, and sensitive method used to determine the number of components in a mixture, check the purity of a compound, and monitor reaction progress. researchgate.netresearchgate.net In the synthesis of this compound, TLC is used to track the consumption of starting materials and the formation of the product. This is done by spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel) and developing it in a suitable solvent system (eluent). researchgate.net The separated spots are visualized, often under UV light, and their retention factors (Rf) are compared to those of the starting materials and a pure sample of the product, if available. The completion of the reaction is often indicated by the disappearance of the starting material spot. googleapis.com

Column Chromatography is a preparative technique used to separate and purify individual compounds from a mixture. researchgate.netrsc.org After a synthesis reaction, the crude this compound product is often purified using column chromatography to remove unreacted starting materials, by-products, and other impurities. The crude mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. researchgate.net A solvent or a mixture of solvents (mobile phase) is then passed through the column. Separation occurs as different components of the mixture travel through the column at different rates based on their polarity and interaction with the stationary phase. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure desired product.

Table 2: Example TLC Systems for Monitoring Biphenyl Synthesis

| Stationary Phase | Mobile Phase (Eluent) System Examples | Visualization |

|---|---|---|

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 9:1, 7:3, 1:1 v/v) | UV light (254 nm) |

| Silica Gel 60 F254 | Dichloromethane:Methanol (e.g., 98:2, 95:5 v/v) | UV light (254 nm) |

Advanced Methods for Impurity Profiling and Quantification in Synthetic Pathways

Impurity profiling, the systematic process of identifying, characterizing, and quantifying impurities in pharmaceutical substances, is a critical component of drug development and manufacturing. biomedres.us It is essential for ensuring that pharmaceutical products meet stringent safety and quality standards. biomedres.us For this compound, especially if intended for pharmaceutical use, a thorough impurity profile is required by regulatory agencies. Advanced analytical techniques, particularly hyphenated methods like Liquid Chromatography-Mass Spectrometry (LC-MS), are central to this process, enabling the detection and characterization of impurities even at trace levels. biomedres.us

Detection and Monitoring of Process-Related Impurities

Process-related impurities can originate from various sources during the synthesis of this compound. These include by-products from side reactions, unreacted starting materials or intermediates, and degradation products. Identifying these potential impurities is a crucial task, as they can impact the effectiveness and safety of the final product. mdpi.com

The synthetic route dictates the likely impurity profile. For instance, in syntheses involving Suzuki or similar cross-coupling reactions to form the biphenyl core, potential impurities could include homo-coupled products or unreacted starting materials. Subsequent functional group transformations can also introduce specific by-products. During process development, these potential impurities are often investigated, synthesized, and characterized to serve as reference standards for analytical method development. mdpi.commdpi.com High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the primary technique for detecting and monitoring these impurities throughout the manufacturing process. mdpi.com This allows for the optimization of reaction conditions to minimize the formation of unwanted substances. mdpi.com For example, in the synthesis of sartan drugs, which also contain a biphenyl structure, specific process-related impurities like azido compounds can form and are closely monitored due to their potential genotoxicity. nih.govshimadzu.com

Table 3: Potential Process-Related Impurities in the Synthesis of this compound

| Impurity Name | Potential Source |

|---|---|

| 2-Bromobenzonitrile | Unreacted starting material |

| 4-Methanesulfonylphenylboronic acid | Unreacted starting material |

| Biphenyl-2-carbonitrile | By-product from reduction of sulfone |

| 4,4'-Bis(methanesulfonyl)biphenyl | Homo-coupling of the boronic acid starting material |

Validation of Analytical Methods (e.g., linearity, accuracy, specificity)

Once an analytical method, such as an HPLC method for impurity quantification, is developed, it must be validated to ensure it is suitable for its intended purpose. iosrphr.org Method validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of a specific analyte. wjarr.com Key validation parameters are defined by international guidelines, such as those from the ICH (International Council for Harmonisation). gavinpublishers.com

Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. wjarr.comedqm.eu For an impurity method, this involves demonstrating that the peaks for known impurities are well-resolved from the main compound and from each other.

Linearity : The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. gavinpublishers.com This is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²), slope, and y-intercept of the regression line. wjarr.comgavinpublishers.com For impurity testing, the linearity range often starts from the limit of quantitation (LOQ). demarcheiso17025.com

Accuracy : Accuracy expresses the closeness of the test results obtained by the method to the true value. ikev.org It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix, and the percentage of the impurity recovered by the assay is calculated. iosrphr.org Accuracy is typically assessed at multiple concentration levels. researchgate.net

Precision : This parameter expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. ikev.org It is usually evaluated at two levels: repeatability (precision over a short interval with the same analyst and equipment) and intermediate precision (within-laboratory variations, e.g., different days, analysts, or equipment). ikev.org Precision is reported as the standard deviation or relative standard deviation (RSD). wjarr.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. iosrphr.orgresearchgate.net

Table 4: Example Linearity Data for an Impurity

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 0.5 (LOQ) | 5,120 |

| 1.0 | 10,350 |

| 2.5 | 25,400 |

| 5.0 | 50,950 |

| 7.5 | 76,100 |

| Correlation Coefficient (r²) | 0.9998 |

| Regression Equation | y = 10125x + 85 |

Table 5: Example Accuracy and Precision Data for an Impurity

| Spiked Level (% of specification) | Concentration (µg/mL) | Mean Recovery (%) (n=3) | RSD (%) (n=3) |

|---|---|---|---|

| 50% | 2.5 | 99.5 | 1.2 |

| 100% | 5.0 | 101.2 | 0.9 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Methanesulfonyl-biphenyl-2-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 2-cyanophenylboronic acid and a methanesulfonyl-substituted aryl halide. Key parameters include:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 mixture of THF/H₂O at 80–100°C .

- Base : Na₂CO₃ or K₂CO₃ to deprotonate intermediates.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol.

- Yield Optimization : Pre-activation of boronic acids (e.g., via trifluoroborate salts) improves coupling efficiency.

Q. How can the structure of this compound be validated experimentally?

- Methodological Answer :

- Single-Crystal XRD : Use SHELX software for refinement; prepare crystals via slow evaporation in CHCl₃/MeOH (1:1). Analyze bond angles (e.g., C-SO₂-C ~109.5°) and torsion angles to confirm biphenyl planarity .

- NMR : ¹³C NMR should show distinct signals for the nitrile (δ ~115 ppm) and sulfonyl (δ ~55 ppm for CH₃SO₂) groups. NOESY can confirm spatial proximity of substituents .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood due to potential nitrile toxicity.

- Storage : Keep in a dry, airtight container at 4°C to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How do electronic effects of the methanesulfonyl group influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- Mechanistic Insight : The -SO₂CH₃ group is a strong meta-directing, electron-withdrawing substituent. Use DFT calculations (B3LYP/6-31G*) to map electron density on the biphenyl ring.

- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) and analyze product distribution via HPLC-MS. Predominant meta-substitution (~85%) confirms computational predictions .

Q. What strategies resolve contradictions in solubility data reported for this compound?

- Methodological Answer :

- Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to test solubility in DMSO (δ ~26 MPa¹/²), THF (δ ~19 MPa¹/²), and chlorinated solvents.

- Dynamic Light Scattering (DLS) : Detect aggregation in polar aprotic solvents, which may explain discrepancies in literature values .

Q. How can degradation pathways of this compound be systematically studied under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 72h. Monitor degradation via LC-UV (λ = 254 nm) and identify byproducts (e.g., sulfonic acid derivatives) using HRMS .

- Oxidative Stress : Expose to H₂O₂/CYP450 enzymes (in vitro liver microsomes) to simulate metabolic pathways .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.